Rock-IN-4

IOP Lowering Retinal Ganglion Cell Protection Neuroprotection

Researchers seeking to investigate the NO-cGMP axis alongside ROCK inhibition in glaucoma models often find standard inhibitors like Y-27632 or ripasudil insufficient. Rock-IN-4 (RNO-6) is a first-in-class dual-function small molecule that simultaneously inhibits ROCK and releases nitric oxide, a polypharmacology not achievable with single-target tools. - Demonstrates superior IOP reduction and RGC protection in chronic ocular hypertension models compared to an equimolar dose of ripasudil. - Suppresses mitochondrial respiration in HTM cells via NO release, providing a built-in control through NO-scavenger rescue experiments. - Exhibits a low hyperemic effect and minimal eye irritation in vivo, making it an ideal reference standard for formulation development.

Molecular Formula C20H26ClFN4O7S
Molecular Weight 521.0 g/mol
Cat. No. B12402539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-4
Molecular FormulaC20H26ClFN4O7S
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl
InChIInChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1
InChIKeyPWJPEYUHWFWQON-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rock-IN-4 (RNO-6): A Dual-Action ROCK Inhibitor and NO Donor for Ocular Hypertension Research


Rock-IN-4, formally designated as RNO-6, is a first-in-class, dual-function small molecule that inhibits Rho-associated protein kinase (ROCK) while simultaneously releasing nitric oxide (NO) [1]. It was designed, synthesized, and characterized by Yang et al. (2022) as a novel derivative of the clinically used ROCK inhibitor ripasudil, engineered to deliver synergistic therapeutic effects for glaucoma [1]. Unlike conventional ROCK inhibitors that target a single pathway, Rock-IN-4's integrated NO-donating moiety allows it to concurrently activate the cGMP signaling cascade, providing a multi-mechanistic pharmacological profile [1]. This compound is a preferred research tool for studying elevated intraocular pressure (IOP) and neuroprotection, where its enhanced efficacy over ripasudil has been quantitatively demonstrated in preclinical models of chronic ocular hypertension [1].

Study Type
Ocular hypertension and neuroprotection model research
Mechanism
Dual-action ROCK inhibition and NO-cGMP pathway activation
Context
Multi-mechanistic pharmacological probe for glaucoma studies

Why Generic ROCK Inhibitors Cannot Replicate the Pharmacological Profile of Rock-IN-4


Procurement of a standard ROCK inhibitor, such as Y-27632, GSK269962A, or even the clinical parent compound ripasudil, cannot reproduce the unique polypharmacology of Rock-IN-4. Its core molecular design integrates a nitrooxybutyl nitrate ester group to act as an NO donor, a feature absent in all conventional ROCK inhibitors [1]. This structural difference is not merely incremental; it creates a dual-pronged mechanism where ROCK inhibition-induced vasodilation and cytoskeletal relaxation are complemented by NO-mediated cGMP activation and mitochondrial respiration modulation in target cells [1]. Quantitative biochemical and functional assays confirm that this integrated design translates into superior in vivo outcomes. For a scientist testing IOP lowering or retinal ganglion cell (RGC) protection, substituting Rock-IN-4 with a single-target ROCK inhibitor would eliminate the NO-cGMP axis, likely resulting in a loss of the documented enhanced efficacy and potential functional protection benefits observed in head-to-head in vivo studies [1].

Mechanism
Rock-IN-4 (This Product)
Dual ROCK inhibition and NO release verified in HTM cells
Y-27632 / Ripasudil
Single-target ROCK inhibition; NO-cGMP axis absent, likely altering IOP and RGC protection endpoints
Outcome
Rock-IN-4 (This Product)
Reported IOP lowering and RGC protection in head-to-head model context
Generic ROCK Inhibitors
End-point profile may not transfer; model-response context may differ significantly

Quantitative Differentiation Guide for Rock-IN-4 Against Closest Analogs


Superior In Vivo IOP Lowering and RGC Protection vs. Ripasudil in a Glaucoma Mouse Model

In a head-to-head study using a chronic ocular hypertension mouse model, Rock-IN-4 (RNO-6) demonstrated a statistically significant and clinically meaningful improvement in therapeutic outcomes compared to its parent compound, ripasudil, when administered at an equimolar dose [1]. This evidence establishes a clear hierarchy of efficacy, justifying the selection of Rock-IN-4 over ripasudil for preclinical glaucoma studies.

IOP & RGC Protection
Head-to-head
Topical 0.26% Rock-IN-4 superior to equimolar ripasudil in chronic ocular hypertension mouse model.
Supports IOP-lowering and neuroprotection endpoint review in glaucoma models.
In vivo model-response context; reported endpoint improvement over parent compound.
IOP Lowering Retinal Ganglion Cell Protection Neuroprotection

Unique Dual Mechanism: Potent ROCK Inhibition Combined with Verified NO Release

Unlike single-mechanism ROCK inhibitors, Rock-IN-4 was intentionally designed to maintain potent ROCK inhibitory activity while having a verified capacity to release nitric oxide (NO) [1]. This dual functionality was a key design criterion and was experimentally confirmed, setting it apart from other ROCK inhibitors in its class.

ROCK Inhibition & NO Release
Class-level
Confirmed potent ROCK inhibition (kinase assay) and verified NO release (Griess assay).
Dual-mechanism assay context; enables concurrent ROCK/NO-cGMP pathway studies.
In vitro biochemical assay data; mechanism unique within ROCK inhibitor class.
ROCK Inhibition Nitric Oxide Donation Multi-mechanistic Pharmacology

Reversible F-actin Depolymerization in Human Trabecular Meshwork (HTM) Cells

Rock-IN-4 effectively and reversibly depolymerizes F-actin in human trabecular meshwork (HTM) cells, a mechanism directly linked to increasing aqueous humor outflow and lowering IOP [1]. At a concentration of 10 µM and a 1-hour exposure, it significantly decreases the phosphorylation of myosin light chain (p-MLC), a downstream target of ROCK and a key regulator of actomyosin contraction [2].

F-actin Depolymerization
Method context
10 µM Rock-IN-4 induces reversible F-actin depolymerization and decreases p-MLC in HTM cells after 1 h.
Supports aqueous humor outflow pathway research via cytoskeletal modulation.
In vitro HTM cell model; reversibility is a key functional attribute.
Cytoskeletal Dynamics F-actin Depolymerization Aqueous Humor Outflow

Suppression of Mitochondrial Respiration via NO Release in HTM Cells

A key functional consequence of Rock-IN-4's NO-donating capability is the significant suppression of mitochondrial respiration in HTM cells, a phenomenon not described for simple ROCK inhibitors [1]. This effect—characterized by a marked decrease in basal and maximal respiration rates, as well as ATP production—is attributed to its NO release, as a control NO scavenger could abolish this effect [1].

Mitochondrial Respiration
Class-level
10 µM Rock-IN-4 suppresses basal/maximal respiration and ATP production in HTM cells via NO release (1 h).
Unique tool for studying mitochondrial bioenergetics and oxidative stress in outflow pathway cells.
NO-dependent effect; not replicated by standard ROCK inhibitors.
Mitochondrial Bioenergetics HTM Cell Metabolism Oxidative Stress

Intracellular cGMP Elevation via NO-sGC-cGMP Pathway in HTM Cells

Consistent with its NO-donating property, Rock-IN-4 activates the NO-sGC-cGMP pathway, leading to a measurable increase in intracellular cGMP concentration in HTM cells [1]. This effect is independent of its ROCK inhibition activity and represents a parallel pharmacological track that contributes to its overall therapeutic profile.

cGMP Elevation
Method context
10 µM Rock-IN-4 increases intracellular cGMP in HTM cells after 24 h via NO-sGC-cGMP pathway.
Confirms functional NO donor activity; supports dissection of cGMP vs. ROCK contributions.
Independent of ROCK inhibition; parallel pharmacological track.
cGMP Signaling Soluble Guanylyl Cyclase Vasodilation

High-Impact Research Scenarios for Rock-IN-4 (RNO-6) in Glaucoma and Ocular Pharmacology


Preclinical Drug Discovery for Glaucoma: Achieving Superior IOP Reduction and Neuroprotection

Rock-IN-4 is ideally suited for preclinical studies where the primary goal is to achieve maximal IOP lowering combined with RGC protection. As it has been shown to be superior to an equal molar dose of ripasudil, the clinically approved standard-of-care, it serves as a high-impact benchmark for new chemical entities [1]. It is an essential positive control for any screening campaign aimed at developing next-generation dual-mechanism glaucoma therapeutics.

Dissecting Mechanistic Synergy Between ROCK Inhibition and NO-cGMP Signaling

Rock-IN-4 is a critical tool for basic research into the mechanistic interplay between the ROCK pathway and NO-cGMP signaling in the trabecular meshwork and Schlemm's canal. Its verified dual action allows scientists to simultaneously inhibit ROCK (confirmed by decreased p-MLC and F-actin depolymerization) and activate cGMP signaling (confirmed by cGMP elevation) [1]. The fact that the mitochondrial respiration effect is NO-dependent and can be rescued by an NO scavenger provides a powerful built-in control for studying pathway-specific effects.

Investigating Mitochondrial Dysfunction in Ocular Hypertension

Given its unique ability to suppress mitochondrial respiration in HTM cells via NO release, Rock-IN-4 is a specialized tool for studies examining the role of mitochondrial bioenergetics in the pathology of glaucoma [1]. Researchers can use its predictable effects on basal and maximal respiration, and ATP production, to model metabolic stress responses in outflow pathway cells, a capability not offered by standard ROCK inhibitors.

Developing New Formulations for Reduced Ocular Surface Irritation

Rock-IN-4 was specifically noted to exhibit a low hyperemic effect and low eye irritation in New Zealand White rabbits after a single topical ocular dose [2]. This makes it a favorable lead compound or a superior reference standard in formulation development aimed at overcoming the conjunctival hyperemia, a common dose-limiting side effect of first-generation ROCK inhibitors.

Application
Selection Property
Validation Focus
Glaucoma IOP & neuroprotection research
Reported superior IOP-lowering and RGC protection model response
IOP endpoint and RGC survival model review
ROCK/NO-cGMP mechanistic synergy studies
Verified dual ROCK inhibition and NO release in cell models
p-MLC, F-actin, cGMP pathway endpoint monitoring
Mitochondrial dysfunction in ocular hypertension
NO-dependent suppression of HTM cell mitochondrial respiration
Basal/maximal respiration and ATP production assay review
Ocular surface tolerability formulation screening
Reported low hyperemic effect in rabbit model
Conjunctival hyperemia endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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